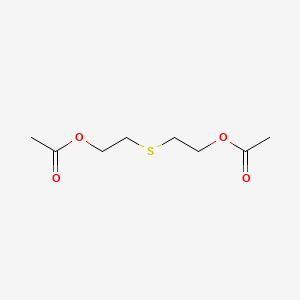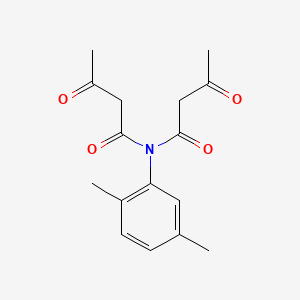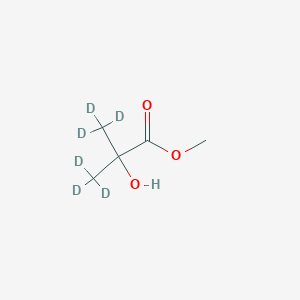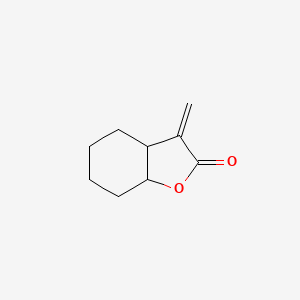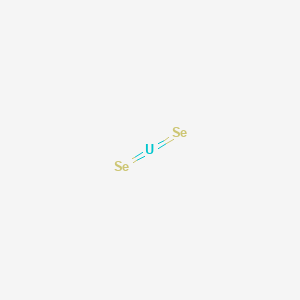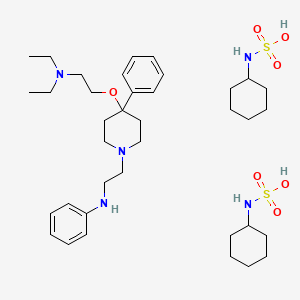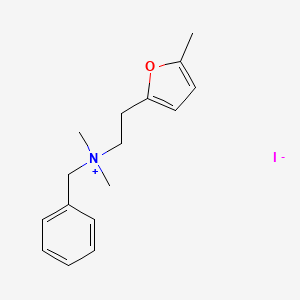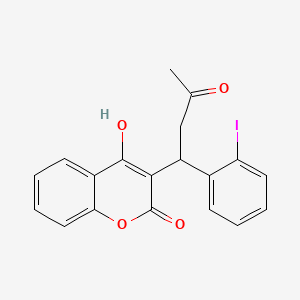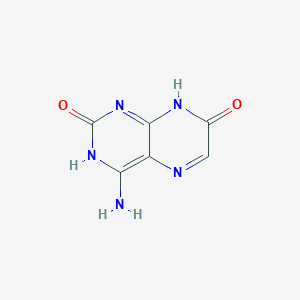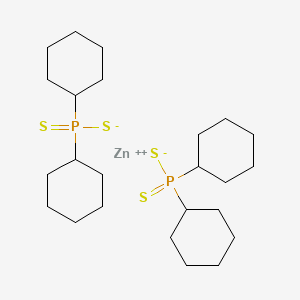
Zinc bis(dicyclohexyldithiophosphinate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc bis(dicyclohexyldithiophosphinate) is a chemical compound with the molecular formula C24H44P2S4Zn. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by its ability to form stable complexes with metals, making it useful in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zinc bis(dicyclohexyldithiophosphinate) typically involves the reaction of zinc salts with dicyclohexyldithiophosphinic acid. The reaction is usually carried out in an organic solvent such as toluene or chloroform. The reaction conditions, including temperature and reaction time, are optimized to ensure the complete formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Zinc bis(dicyclohexyldithiophosphinate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc bis(dicyclohexyldithiophosphinate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The dicyclohexyldithiophosphinate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of Zinc bis(dicyclohexyldithiophosphinate) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of Zinc bis(dicyclohexyldithiophosphinate) depend on the type of reaction and the reagents used. For example, oxidation reactions may yield zinc oxide, while substitution reactions can produce a variety of zinc complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Zinc bis(dicyclohexyldithiophosphinate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including sensors and electronic devices
Wirkmechanismus
The mechanism of action of Zinc bis(dicyclohexyldithiophosphinate) involves its ability to form stable complexes with metal ions. This property allows it to interact with various molecular targets and pathways. In biological systems, it can bind to metal-containing enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zinc bis(dithiocarbamate)
- Zinc dialkyldithiophosphate
- Zinc bis(dithiophosphinate)
Uniqueness
Zinc bis(dicyclohexyldithiophosphinate) is unique due to its specific ligand structure, which provides distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a wider range of applications. Its ability to form stable complexes with metals also sets it apart from other zinc compounds .
Eigenschaften
CAS-Nummer |
2573-69-5 |
|---|---|
Molekularformel |
C24H44P2S4Zn |
Molekulargewicht |
588.2 g/mol |
IUPAC-Name |
zinc;dicyclohexyl-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C12H23PS2.Zn/c2*14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h2*11-12H,1-10H2,(H,14,15);/q;;+2/p-2 |
InChI-Schlüssel |
OFROEAZLQCMCPL-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCC(CC1)P(=S)(C2CCCCC2)[S-].C1CCC(CC1)P(=S)(C2CCCCC2)[S-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


